N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide
Description
This compound is an acetamide derivative featuring a phenylsulfamoyl core linked to an ethyl group substituted with a 4-(4-methoxyphenyl)piperazine-1-sulfonyl moiety. The structure combines sulfonamide and piperazine pharmacophores, which are common in bioactive molecules targeting neurological and inflammatory pathways. The 4-methoxyphenyl group on the piperazine ring may enhance receptor binding through electron-donating effects, while the ethylsulfamoyl linker could influence solubility and pharmacokinetics .
Properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O6S2/c1-17(26)23-18-3-9-21(10-4-18)33(29,30)22-11-16-32(27,28)25-14-12-24(13-15-25)19-5-7-20(31-2)8-6-19/h3-10,22H,11-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMSHNGFIFZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide, also referred to as B8, has been studied for its potential therapeutic effects. The primary targets of this compound appear to be related to the suppression of oxidative stress and inflammatory markers. It has been shown to have a significant effect on the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB).
Mode of Action
The compound interacts with its targets by downregulating the mRNA expression of TNF-α, COX-2, IL-6, IL-1β, and NF-κB, and concurrently upregulating IL-10 expression. This results in a decrease in inflammation and oxidative stress, which are key factors in the pathogenesis of many diseases.
Biochemical Pathways
The affected pathways primarily involve the inflammatory response and oxidative stress. By downregulating pro-inflammatory cytokines and upregulating anti-inflammatory cytokines, the compound can modulate the inflammatory response. Additionally, it can mitigate oxidative stress by affecting markers such as glutathione (GSH), superoxide dismutase (SOD), malondialdehyde (MDA), and catalase.
Result of Action
The compound’s action results in a significant reduction in diarrhea score, mitigation of weight loss, increased feed intake, and survival rate in a dose-dependent manner. It also exhibits a mucoprotective effect evident through the mitigation of villus atrophy, crypt hypoplasia, diminished crypt mitotic figures, and mucin depletion. Furthermore, it improves the luminal microflora profile by augmenting the growth of Lactobacillus spp. and reducing the number of pathogenic bacteria (E. coli).
Action Environment
The environment in which the compound acts can influence its efficacy and stability. It’s worth noting that the compound’s effects have been studied in the context of methotrexate-induced intestinal mucositis in mice, suggesting that the compound’s efficacy may be influenced by factors such as the presence of other drugs and the specific disease state.
Biological Activity
N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of human carbonic anhydrases (hCAs). This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 299.39 g/mol. Its structural representation is as follows:
- IUPAC Name : this compound
- CAS Number : 941869-73-4
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁N₃O₃S |
| Molecular Weight | 299.39 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
This compound acts primarily as an inhibitor of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. This inhibition can affect various physiological processes, including acid-base balance, respiration, and renal function.
Recent studies have shown that this compound selectively inhibits different isoforms of hCA. Notably, it demonstrates a greater affinity for hCA VII compared to hCA II, suggesting potential therapeutic applications in conditions where modulation of CA activity is beneficial, such as glaucoma and certain types of cancer .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to its structural components. The piperazine ring is crucial for binding interactions with the enzyme's active site. Modifications to the sulfonamide and acetamide groups can significantly impact the compound's inhibitory potency and selectivity.
Key Findings from SAR Studies:
- Piperazine Derivatives : Variations in the piperazine moiety have been shown to influence the binding affinity to different CA isoforms.
- Sulfonamide Group : The presence of the sulfonamide group enhances solubility and bioavailability, critical factors for therapeutic efficacy.
- Acetamide Linker : The acetamide portion serves as a flexible linker that may allow for better accommodation within the active site of hCAs.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Inhibition Studies : A study demonstrated that this compound exhibits IC50 values in the low micromolar range against hCA II and VII, indicating potent inhibitory activity .
- Selectivity Profile : Research indicated that this compound has a higher selectivity for hCA VII over hCA II, suggesting potential for targeted therapies in neurological conditions where hCA VII is implicated .
- Therapeutic Implications : Given its mechanism of action, this compound may be explored further for therapeutic applications in treating conditions such as glaucoma, where reducing intraocular pressure via CA inhibition is beneficial.
Comparison with Similar Compounds
Analgesic and Anti-Hypernociceptive Acetamide Derivatives
Compounds with phenylacetamide-sulfonamide scaffolds and piperazine substitutions demonstrate notable pharmacological activities:
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound may improve binding affinity compared to 4-methyl or unsubstituted piperazines due to enhanced electron donation.
Piperazine-Benzoyl Derivatives
Compounds from (e.g., 9a–9g ) feature piperazine rings linked to benzoyl groups and acetamide/sulfonamide moieties. For example:
Comparison :
- The target compound’s 4-methoxyphenyl group contrasts with the electron-withdrawing trifluoromethyl or chloro substituents in these analogs, suggesting divergent receptor interactions.
Thiazole-Piperazine-Acetamide Hybrids
highlights thiazole derivatives (e.g., 13–18 ) with piperazine-acetamide motifs. For instance:
Key Differences :
- neurological targets).
- Molecular weights (~422–438 g/mol for thiazoles vs. ~334 g/mol for the target compound) suggest differences in membrane permeability.
Sulfonamide Impurities and Metabolites
and describe sulfonamide impurities like N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (5) , which form during drug synthesis .
Comparison :
Structural and Pharmacological Implications
Substituent Effects on Activity
- 4-Methoxyphenyl vs. 4-Methyl/Chloro : The methoxy group’s electron-donating nature may enhance binding to serotonin or dopamine receptors compared to electron-withdrawing groups (e.g., trifluoromethyl in 9a) .
- Ethylsulfamoyl Linker : This linker may reduce steric hindrance compared to bulkier substituents (e.g., benzoyl in 9a), improving target engagement.
Physicochemical Properties
- Molecular Weight : The target compound (MW ~334) is smaller than thiazole derivatives (MW >400), suggesting better blood-brain barrier penetration.
- Polarity : The sulfamoyl and piperazine groups enhance water solubility, while the methoxyphenyl group balances lipophilicity.
Preparation Methods
Side Reactions During Sulfonylation
Competing N-acetylation may occur if pH exceeds 10. To mitigate this, the reaction is monitored via TLC (mobile phase: chloroform/methanol 9:1), and the pH is rigorously maintained at 8–9 using 15% Na₂CO₃.
Low Yields in Acetylation Step
Impurities from incomplete sulfonamide formation reduce acetylation efficiency. Pre-acetylation purification via LiH-mediated coupling in DMF improves intermediate solubility, enhancing final yield to 82%.
Comparative Analysis of Synthetic Routes
A patent by US6992193B2 describes an alternative route using 4-methoxyphenylmagnesium bromide for piperazine functionalization. While this method reduces reaction time by 30%, it requires anhydrous conditions and specialized equipment, limiting scalability. In contrast, the aqueous-phase synthesis detailed in and offers better cost-effectiveness for industrial-scale production.
Q & A
Basic Research Questions
Q. What key structural features of N-{4-[(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)sulfamoyl]phenyl}acetamide influence its chemical reactivity and biological interactions?
- Answer : The compound contains three critical motifs:
- A sulfonamide group (electron-withdrawing, enhances stability and hydrogen-bonding potential).
- A piperazine ring (confers conformational flexibility and basicity, enabling receptor interactions).
- A 4-methoxyphenyl substituent (modulates lipophilicity and π-π stacking with aromatic residues in biological targets).
These features dictate reactivity in nucleophilic substitution (e.g., sulfonamide formation) and influence binding to enzymes or receptors like serotonin or dopamine receptors .
Q. What spectroscopic and chromatographic methods are used to validate the purity and structure of this compound post-synthesis?
- Answer : A multi-technique approach is essential:
| Method | Purpose | Key Data |
|---|---|---|
| 1H/13C NMR | Confirm backbone structure and substituent positions | Chemical shifts for sulfonamide protons (~7.5–8.5 ppm) and piperazine carbons (~45–55 ppm) |
| HPLC-MS | Assess purity (>95%) and molecular ion integrity | Retention time alignment with standards; [M+H]+ ion at m/z ~550 |
| FT-IR | Verify functional groups (e.g., S=O stretches at ~1150–1350 cm⁻¹) | Peaks corresponding to sulfonyl and amide bonds |
Advanced Research Questions
Q. How can synthetic yields be optimized for the critical sulfonylation step in this compound’s synthesis, given solvent-dependent contradictions in literature?
- Answer : Conflicting solvent effects (e.g., DCM vs. THF) require systematic optimization:
- Design of Experiments (DoE) : Vary solvents, bases (e.g., triethylamine vs. pyridine), and temperatures.
- Key Findings : Polar aprotic solvents (e.g., DMF) improve sulfonyl chloride activation, while bulky bases reduce side reactions. Elevated temperatures (50–60°C) enhance reaction rates but may degrade sensitive intermediates .
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and quantify yield via HPLC .
Q. What strategies resolve contradictory biological activity data in cell-based vs. enzyme inhibition assays for this compound?
- Answer : Contradictions often arise from assay-specific variables:
- Orthogonal Assays : Compare results from fluorescence polarization (enzyme) vs. cell viability (MTT) assays.
- Purity Checks : Use preparative HPLC to eliminate impurities (>99% purity) that may nonspecifically inhibit cellular pathways .
- Membrane Permeability : Assess via PAMPA (Parallel Artificial Membrane Permeability Assay) to determine if poor cellular activity stems from low bioavailability .
Q. How can computational modeling predict off-target interactions of this compound with non-canonical receptors?
- Answer :
- Molecular Docking : Use AutoDock Vina to screen against GPCR databases (e.g., PDSP Ki Database). Prioritize targets with high-scoring poses for the piperazine and methoxyphenyl groups.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability to serotonin 5-HT1A vs. dopamine D2 receptors.
- Validation : Cross-reference predictions with radioligand displacement assays (IC50 values) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values for kinase inhibition by this compound?
- Answer : Variability may stem from:
- Enzyme Source : Recombinant vs. native kinases (post-translational modifications affect binding).
- ATP Concentration : Use standardized ATP levels (1 mM) in kinase assays to ensure comparability.
- Negative Controls : Include staurosporine as a reference inhibitor to calibrate assay conditions .
Methodological Best Practices
Q. What in vitro assays are most suitable for evaluating this compound’s pharmacokinetic properties?
- Answer : Prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
